6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile
Overview
Description
6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile is an organic compound that belongs to the class of trifluoromethylated pyridines. These compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both a trifluoromethyl group and a nitrile group in the pyridine ring enhances the compound’s reactivity and stability, making it a versatile building block in synthetic chemistry.
Mechanism of Action
Target of Action
Trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . The specific targets can vary depending on the specific derivative and its intended use.
Mode of Action
Tfmps are known for their unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety . These properties can influence how the compound interacts with its targets.
Biochemical Pathways
Tfmps are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction . The process involves the transmetalation of organoboron reagents with palladium (II) complexes .
Pharmacokinetics
The presence of the trifluoromethyl group in tfmps can influence the pharmacokinetic properties of the compound, potentially enhancing its stability and bioavailability .
Result of Action
Tfmp derivatives are known for their superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that the compound may have potent biological activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile. It’s worth noting that the stability and environmentally benign nature of organoboron reagents used in SM coupling reactions contribute to the broad application of this process .
Biochemical Analysis
Biochemical Properties
6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to altered gene expression profiles. Additionally, it can impact cellular metabolism by influencing the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, as well as alterations in cellular signaling pathways. The compound’s trifluoromethyl group is particularly important for its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s impact on metabolic pathways is an area of active research, with ongoing studies aimed at elucidating its precise metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact its activity, as it may interact with different biomolecules depending on its subcellular distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile typically involves the introduction of the trifluoromethyl group and the nitrile group into the pyridine ring. One common method is the trifluoromethylation of a suitable pyridine precursor followed by cyanation. For example, starting from 6-methyl-4-trifluoromethylpyridine, the nitrile group can be introduced using reagents such as sodium cyanide or copper(I) cyanide under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound. The scalability of the synthesis process is crucial for meeting the demands of various applications in pharmaceuticals and agrochemicals.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Halogenating agents, organometallic reagents, and nucleophiles like amines or thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, primary amines, and various substituted pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents due to its unique chemical properties.
Industry: The compound is employed in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methyl-4-trifluoromethylpyridine
- 4-Amino-2-trifluoromethylpyridine
- 6-Trifluoromethylpyridine-2-carboxylic acid
Uniqueness
6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile is unique due to the combination of its trifluoromethyl and nitrile groups, which confer distinct chemical properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it particularly valuable in synthetic chemistry and various applications.
Properties
IUPAC Name |
6-methyl-4-(trifluoromethyl)pyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c1-5-2-6(8(9,10)11)3-7(4-12)13-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQHIYGBFIXLBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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